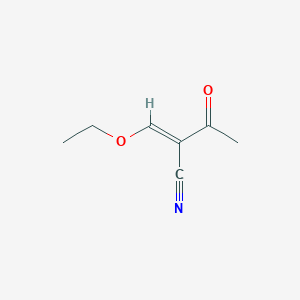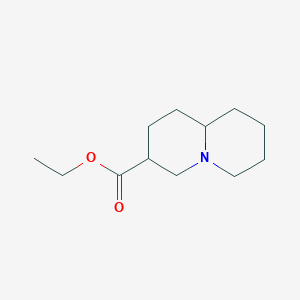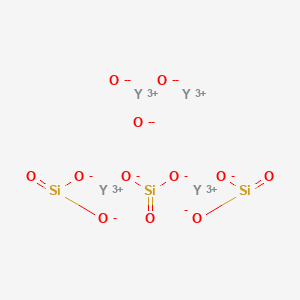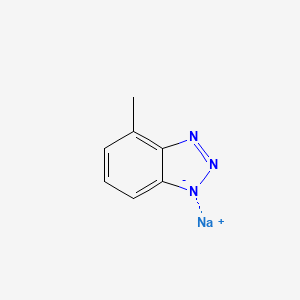
BUNGAROTOXIN (beta-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bungarotoxin (beta-): is a neurotoxic protein found in the venom of the many-banded krait (Bungarus multicinctus). It is a member of the bungarotoxin family, which includes several isoforms such as alpha-bungarotoxin and kappa-bungarotoxin. Beta-bungarotoxin is known for its ability to inhibit neurotransmitter release at the presynaptic terminal, leading to paralysis and potentially fatal respiratory failure .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-bungarotoxin involves the chemical synthesis of peptide fragments followed by their coupling and folding. The process typically includes:
Solid-Phase Peptide Synthesis (SPPS): Shorter peptide fragments are synthesized using automated SPPS.
Fragment Coupling: The peptide fragments are coupled using hydrazide-based coupling methods.
Oxidative Folding: The coupled peptide is subjected to oxidative folding to form the correct disulfide bridges.
Industrial Production Methods: Industrial production of beta-bungarotoxin is generally achieved through recombinant DNA technology. This involves inserting the gene encoding beta-bungarotoxin into a suitable expression system, such as Escherichia coli, and purifying the expressed protein using affinity chromatography .
化学反应分析
Types of Reactions: Beta-bungarotoxin primarily undergoes reactions involving its phospholipase A2 activity. These reactions include:
Hydrolysis of Phospholipids: The A chain of beta-bungarotoxin hydrolyzes phospholipids, leading to the destruction of cell membranes.
Inhibition of Protein Phosphorylation: Beta-bungarotoxin inhibits the phosphorylation of synapsin I, GAP-43, and MARCKS proteins.
Common Reagents and Conditions:
Hydrolysis: Requires the presence of phospholipids and calcium ions.
Inhibition of Phosphorylation: Involves interaction with synaptosomal proteins in the presence of ATP.
Major Products:
Lysophospholipids and Free Fatty Acids: Resulting from the hydrolysis of phospholipids.
Dephosphorylated Proteins: Resulting from the inhibition of protein phosphorylation.
科学研究应用
Beta-bungarotoxin has several scientific research applications, including:
Neuroscience Research: Used to study neurotransmitter release mechanisms and synaptic function.
Pharmacological Studies: Employed to investigate the effects of neurotoxins on ion channels and neurotransmitter release.
Cell Biology: Utilized to induce apoptosis in neuroblastoma cells, aiding in cancer research.
Drug Development: Serves as a tool to develop new therapeutic agents targeting neurotransmitter release.
作用机制
Beta-bungarotoxin exerts its effects through a multi-step mechanism:
Inhibition of Ion Channels: The B chain of beta-bungarotoxin inhibits voltage-gated potassium channels, leading to cessation of neuronal activity.
Phospholipase A2 Activity: The A chain hydrolyzes phospholipids, causing cell membrane destruction.
Inhibition of Protein Phosphorylation: Beta-bungarotoxin inhibits the phosphorylation of key synaptic proteins, disrupting neurotransmitter release.
相似化合物的比较
Alpha-Bungarotoxin: Binds irreversibly to nicotinic acetylcholine receptors, causing paralysis.
Kappa-Bungarotoxin: Modulates acetylcholine release by binding to different receptor sites.
Uniqueness of Beta-Bungarotoxin: Beta-bungarotoxin is unique due to its dual mechanism of action involving both ion channel inhibition and phospholipase A2 activity. This combination makes it a potent neurotoxin with distinct effects on neurotransmitter release and cell membrane integrity .
属性
CAS 编号 |
65862-89-7 |
|---|---|
分子式 |
β1 and β2 subunits |
分子量 |
20,500 Da (13,500 Da + 7,000 Da) |
外观 |
White solid |
纯度 |
≥ 97% (PAGE analysis, FPLC) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane](/img/structure/B1139538.png)


![2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene](/img/structure/B1139543.png)

![Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B1139551.png)


